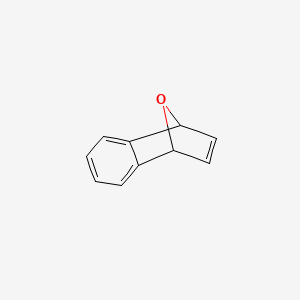

1,4-Epoxy-1,4-dihydronaphthalene

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 101863. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

11-oxatricyclo[6.2.1.02,7]undeca-2,4,6,9-tetraene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O/c1-2-4-8-7(3-1)9-5-6-10(8)11-9/h1-6,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWCGDNHAPBZVHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C3C=CC(C2=C1)O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80972817 | |

| Record name | 1,4-Dihydro-1,4-epoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80972817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

573-57-9 | |

| Record name | 1,4-Dihydro-1,4-epoxynaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=573-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Expoxynaphthalene, 1,4-dihydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000573579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 573-57-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101863 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Dihydro-1,4-epoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80972817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,4-Epoxy-1,4-dihydronaphthalene

CAS Number: 573-57-9

This technical guide provides a comprehensive overview of 1,4-Epoxy-1,4-dihydronaphthalene, a versatile bicyclic ether and a valuable intermediate in organic synthesis. The information is tailored for researchers, scientists, and professionals in drug development, focusing on its physicochemical properties, synthesis, and reactivity.

Physicochemical and Spectroscopic Data

This compound, also known as 7-Oxabenzonorbornadiene, is a white crystalline solid at room temperature.[1][2] Its key properties are summarized below for easy reference.

| Property | Value |

| Molecular Formula | C₁₀H₈O[3] |

| Molecular Weight | 144.17 g/mol [3] |

| CAS Number | 573-57-9[3] |

| Appearance | White to off-white crystalline solid[1][4] |

| Melting Point | 54-56 °C[5] |

| Boiling Point | 240.5 °C at 760 mmHg[6] |

| Density | 1.207 g/cm³[6] |

| Solubility | Sparingly soluble in water[2] |

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectroscopic Data | Characteristics |

| ¹H NMR | Data available |

| ¹³C NMR | Data available |

| Mass Spectrometry (MS) | Data available[7] |

| Infrared (IR) Spectroscopy | Data available |

Experimental Protocols

The synthesis of this compound is most notably achieved through the Diels-Alder reaction of in situ generated benzyne (B1209423) with furan (B31954). The following protocol is a representative method based on the seminal work in this area.

Synthesis of this compound via Diels-Alder Reaction

Principle: Benzyne, a highly reactive intermediate, is generated from the diazotization of anthranilic acid followed by the elimination of nitrogen and carbon dioxide. The benzyne is then trapped in a [4+2] cycloaddition reaction with furan.

Materials:

-

Anthranilic acid

-

Furan

-

Isoamyl nitrite (B80452)

-

Dichloromethane (DCM), anhydrous

-

Sodium sulfate (B86663) (Na₂SO₄), anhydrous

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, a solution of anthranilic acid in a suitable solvent is prepared.

-

A solution of isoamyl nitrite is added dropwise to the stirred solution of anthranilic acid at a controlled temperature to form the benzenediazonium-2-carboxylate intermediate.

-

The reaction mixture is gently heated to facilitate the decomposition of the intermediate to benzyne, with the evolution of N₂ and CO₂.

-

A solution of furan (as the diene) in an appropriate solvent is added to the reaction mixture to trap the in situ generated benzyne.

-

The reaction is allowed to proceed for a specified time, and the progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

Purification Protocol

Principle: The crude this compound can be purified by recrystallization and sublimation to obtain a high-purity product.[2]

Materials:

-

Crude this compound

-

Diethyl ether (Et₂O)

-

Petroleum ether (boiling range 40-60 °C)

-

Potassium carbonate (K₂CO₃)

-

Water

Procedure:

-

The crude product is dissolved in diethyl ether.[2]

-

The ethereal solution is washed with water and then dried over potassium carbonate.[2]

-

The solution is filtered, and the solvent is evaporated under reduced pressure.[2]

-

The resulting residue is recrystallized from petroleum ether (40-60 °C).[2]

-

For further purification, the recrystallized product can be sublimed under vacuum.[2]

Synthetic Utility and Reaction Pathways

This compound is a valuable building block in organic synthesis due to the strained oxabicyclic ring system.[1][2] It serves as a precursor to various naphthalenic compounds and participates in a range of chemical transformations. Its utility stems from its ability to undergo ring-opening reactions to form 1-naphthol (B170400) derivatives or to act as a diene in further cycloaddition reactions.[2]

Caption: Synthetic workflow of this compound and its applications.

While direct involvement in specific signaling pathways is not extensively documented, its derivatives, such as various dihydronaphthalenes, have been investigated for their biological activities, including the inhibition of tubulin polymerization, which is a target in cancer therapy.[8] This highlights the importance of this compound as a scaffold for the synthesis of potentially bioactive molecules. Its role as a versatile intermediate makes it a compound of significant interest for medicinal chemists and drug development professionals exploring novel therapeutic agents.[1]

References

- 1. Studies of bridged benzoheterocycles. Part III. Cycloadditions of this compound to some dipolar compounds and dienes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. Page loading... [guidechem.com]

- 3. Thermally Induced Intramolecular Diels–Alder Reaction of Furan-Tethered Methylenecyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound | 573-57-9 [sigmaaldrich.com]

- 6. 1-Naphthoic Acid | High Purity | Research Grade [benchchem.com]

- 7. scispace.com [scispace.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

An In-depth Technical Guide to 1,4-Epoxy-1,4-dihydronaphthalene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,4-Epoxy-1,4-dihydronaphthalene, a bicyclic ether with significant applications in synthetic organic chemistry. This document details the molecule's fundamental physicochemical properties, provides an experimental protocol for a key reaction, and explores its reactivity. The molecular weight of this compound is a foundational piece of data for any quantitative experimental work, determined to be 144.17 g/mol . This guide is intended to serve as a valuable resource for researchers in organic synthesis and medicinal chemistry.

Core Molecular Properties

This compound, with the CAS number 573-57-9, is a white to yellow crystalline solid at room temperature.[1] Its chemical formula is C₁₀H₈O.[2] The structure consists of a naphthalene (B1677914) core with an oxygen bridge across the 1 and 4 positions. This strained epoxide ring is key to its reactivity, particularly in cycloaddition reactions.

Physicochemical Data

A summary of the key quantitative data for this compound is presented in Table 1. This information is crucial for designing and executing experiments, as well as for the purification and characterization of reaction products.

| Property | Value | Reference |

| Molecular Weight | 144.17 g/mol | [2] |

| Molecular Formula | C₁₀H₈O | [2] |

| CAS Number | 573-57-9 | [2] |

| Melting Point | 54-56 °C | [2][3] |

| Boiling Point | 240.5 °C at 760 mmHg | [2] |

| Density | 1.207 g/cm³ | [2] |

| Flash Point | 93 °C | [2] |

| Appearance | White to almost white powder or crystals | |

| Purity (typical) | >98.0% (GC) |

Synthesis and Reactivity

This compound is a valuable intermediate in organic synthesis, primarily utilized as a building block for more complex molecules. Its strained epoxy ring makes it an excellent dienophile in Diels-Alder reactions and a substrate for various cycloaddition reactions.

Role in Cycloaddition Reactions

The double bonds within the bicyclic structure of this compound exhibit dienophilic properties, making the molecule a versatile reactant in cycloaddition reactions.[4][5] It readily reacts with various dienes and dipolar compounds to form a range of adducts.[4][6] For instance, its reaction with cyclooctatetraene (B1213319) at elevated temperatures yields multiple complex products.[4][7] Similarly, it undergoes cycloaddition with cyclohexadiene and 7-(methoxycarbonyl)cycloheptatriene.[5] These reactions are fundamental in constructing polycyclic systems, which are scaffolds for many biologically active molecules.

Experimental Protocols

Purification of this compound

A common procedure for the purification of this compound involves the following steps:

-

Dissolution : The compound is dissolved in diethyl ether (Et₂O).

-

Washing : The ether solution is washed with water (H₂O) to remove any water-soluble impurities.

-

Drying : The organic layer is dried over anhydrous potassium carbonate (K₂CO₃).

-

Filtration and Evaporation : The solution is filtered, and the solvent is evaporated under reduced pressure.

-

Recrystallization : The resulting residue is recrystallized from petroleum ether (boiling range 40-60 °C).

-

Final Drying : The purified crystals are dried under vacuum.[3]

Logical Workflow for Experimental Application

The general workflow for utilizing this compound in a synthetic chemistry setting, from starting material to final product analysis, is illustrated in the following diagram. This logical progression ensures a systematic approach to research and development involving this compound.

Potential Biological Significance

While comprehensive studies on the biological activity of this compound are limited, its structural motifs are present in various biologically active molecules. Its derivatives are of interest in medicinal chemistry. Further research is needed to fully elucidate any potential signaling pathway modulation or therapeutic applications.

Conclusion

This compound is a versatile and reactive molecule with a well-defined set of physicochemical properties. Its primary utility lies in its capacity to undergo cycloaddition reactions, providing a robust platform for the synthesis of complex polycyclic structures. This guide has summarized the core data of this compound and provided a logical framework for its experimental application, which will be of significant benefit to researchers in the fields of organic synthesis and drug discovery. Further investigations into its biological activity are warranted to explore its full potential.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | 573-57-9 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Studies of bridged benzoheterocycles. Part III. Cycloadditions of this compound to some dipolar compounds and dienes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. Cycloaddition Reaction of 1,4-Dihydronaphthalene 1,4-Epoxide with Cyclooctatetraene: Cope Rearrangement in an Adduct | AVESİS [avesis.gazi.edu.tr]

A Technical Guide to the Chemical Properties of 1,4-Epoxy-1,4-dihydronaphthalene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 1,4-Epoxy-1,4-dihydronaphthalene, a versatile bicyclic ether with significant applications in organic synthesis and potential as a scaffold in medicinal chemistry. This document details its physical and spectroscopic properties, synthesis, and key reactions, including its characteristic cycloaddition reactions and acid-catalyzed rearrangement to 1-naphthol (B170400). Experimental protocols for its synthesis and key reactions are provided, along with a summary of its emerging role in drug discovery.

Introduction

This compound, also known as 7-oxabenzonorbornadiene, is a bridged bicyclic compound with the chemical formula C₁₀H₈O. Its strained oxabicyclic ring system imparts unique reactivity, making it a valuable intermediate in the synthesis of a variety of complex organic molecules, including naphthalenes, naphthols, and various polycyclic aromatic compounds. The rigid scaffold of this compound has also drawn attention in the field of medicinal chemistry for the development of novel therapeutic agents. This guide aims to provide a detailed technical resource on the chemical properties and synthetic applications of this compound.

Physical and Chemical Properties

This compound is a white to yellow crystalline solid at room temperature.[1] It is sparingly soluble in water but soluble in many common organic solvents.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₈O | |

| Molecular Weight | 144.17 g/mol | |

| CAS Number | 573-57-9 | [2] |

| Appearance | White to yellow crystalline solid | |

| Melting Point | 55-59 °C | [3] |

| Boiling Point | 240.5 °C at 760 mmHg | [4] |

| Density | 1.207 g/cm³ | [4] |

| InChI | 1S/C10H8O/c1-2-4-8-7(3-1)9-5-6-10(8)11-9/h1-6,9-10H | [2] |

| SMILES | C1=CC=C2C3C=CC(C2=C1)O3 | [5] |

Spectroscopic Data

The structural features of this compound have been well-characterized by various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Key Peaks / Signals and Assignments | Reference(s) |

| ¹H NMR | Data not explicitly found in search results with definitive assignments. | |

| ¹³C NMR | Data not explicitly found in search results with definitive assignments. | |

| Infrared (IR) | The IR spectrum exhibits characteristic peaks for C-O-C stretching of the epoxy ring. The asymmetric C-O-C stretch appears in the range of 950-810 cm⁻¹, while the symmetric stretch is observed between 880-750 cm⁻¹. | [5] |

| Mass Spectrometry (MS) | The mass spectrum shows a molecular ion peak (M⁺) at m/z 144, corresponding to the molecular weight of the compound. | [2] |

Synthesis and Purification

The most common and efficient synthesis of this compound is through the Diels-Alder reaction of in situ generated benzyne (B1209423) with furan. Benzyne, a highly reactive intermediate, is typically generated from the diazotization of anthranilic acid followed by thermal decomposition.

Experimental Protocol: Synthesis of this compound

Materials:

-

Anthranilic acid

-

Amyl nitrite (B80452) or isoamyl nitrite

-

Furan

-

1,2-dichloroethane or another suitable solvent

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Petroleum ether or hexane (B92381) for recrystallization

Procedure:

-

A solution of anthranilic acid in a suitable solvent (e.g., 1,2-dichloroethane) is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

Furan is added to the reaction mixture in excess to act as both the diene and a solvent.

-

The mixture is heated to reflux.

-

A solution of amyl nitrite (or isoamyl nitrite) in the same solvent is added dropwise to the refluxing mixture over a period of time. The amyl nitrite serves as the diazotizing agent to generate the benzenediazonium-2-carboxylate, which then decomposes to form benzyne.

-

After the addition is complete, the reaction mixture is refluxed for an additional period to ensure complete reaction.

-

The reaction mixture is then cooled to room temperature and washed with water and a dilute solution of sodium bicarbonate to remove any unreacted acids.

-

The organic layer is separated, dried over anhydrous magnesium sulfate or sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is then purified by recrystallization from a suitable solvent such as petroleum ether or hexane to yield pure this compound.

Purification Methods

A common method for the purification of this compound involves dissolving the crude product in diethyl ether, washing with water, and drying the organic layer over potassium carbonate. The solvent is then evaporated, and the residue is recrystallized from petroleum ether (b.p. 40-60 °C). The purified product can be further dried under vacuum and sublimed for higher purity.[6]

Chemical Reactivity

The chemical reactivity of this compound is dominated by the strain in its bicyclic ring system, making it susceptible to ring-opening and cycloaddition reactions.

Acid-Catalyzed Isomerization to 1-Naphthol

One of the most characteristic reactions of this compound is its facile acid-catalyzed isomerization to 1-naphthol. This reaction proceeds via protonation of the epoxy oxygen, followed by cleavage of a C-O bond to form a carbocation intermediate, which then undergoes rearomatization to the thermodynamically more stable naphthol.

Experimental Protocol: Isomerization to 1-Naphthol

Materials:

-

This compound

-

Methanol (B129727) or another suitable alcohol

-

Concentrated hydrochloric acid or another strong acid catalyst

-

Sodium hydroxide (B78521) solution

-

Diethyl ether or other extraction solvent

Procedure:

-

This compound is dissolved in methanol in a round-bottom flask.

-

A catalytic amount of concentrated hydrochloric acid is added to the solution.

-

The reaction mixture is stirred at room temperature or gently warmed for a period of time, during which the isomerization occurs. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is neutralized with a dilute solution of sodium hydroxide.

-

The product, 1-naphthol, is then extracted with an organic solvent like diethyl ether.

-

The organic layer is washed with water, dried over an anhydrous drying agent, and the solvent is evaporated to yield crude 1-naphthol, which can be further purified by recrystallization or sublimation.

Cycloaddition Reactions

The double bond in the bicyclic system of this compound can act as a dienophile in Diels-Alder reactions, allowing for the construction of more complex polycyclic systems. It can react with various dienes and dipolar compounds to form a range of adducts.

Applications in Drug Development and Medicinal Chemistry

The rigid, three-dimensional scaffold of 1,4-dihydronaphthalene (B28168) and its derivatives has made it an attractive starting point in drug discovery. While information on the direct biological activity of this compound itself is limited, the dihydronaphthalene core is present in a number of biologically active molecules. For instance, dihydronaphthalene analogues inspired by the natural product combretastatin (B1194345) A-4 have been synthesized and evaluated as potent inhibitors of tubulin polymerization, exhibiting cytotoxic and vascular disrupting activities in cancer models.[1] The naphthalene (B1677914) scaffold, in general, is considered a versatile platform in medicinal chemistry for the development of anticancer, antimicrobial, and anti-inflammatory agents.[7] Derivatives of 1,4-naphthoquinone, which can be accessed from 1-naphthol (the product of the isomerization of this compound), have been investigated as anticancer agents.[8]

No specific signaling pathways involving this compound have been identified in the reviewed literature.

Conclusion

This compound is a valuable and reactive intermediate in organic synthesis. Its synthesis via the Diels-Alder reaction of benzyne and furan, and its facile isomerization to 1-naphthol, are key transformations that provide access to a wide range of naphthalenic compounds. The unique structural and reactive properties of this molecule, coupled with the biological relevance of the dihydronaphthalene scaffold, suggest that it will continue to be an important building block for both materials science and the development of new therapeutic agents. Further research into the biological activities of derivatives of this compound is warranted to fully explore its potential in drug discovery.

References

- 1. Synthesis of dihydronaphthalene analogues inspired by combretastatin A-4 and their biological evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,4-Epoxynaphthalene, 1,4-dihydro- [webbook.nist.gov]

- 3. This compound | 573-57-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. This compound(573-57-9) IR2 spectrum [chemicalbook.com]

- 6. Base-Induced Dehydrogenative and Dearomative Transformation of 1-Naphthylmethylamines to 1,4-Dihydronaphthalene-1-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 1,4-Epoxy-1,4-dihydronaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 1,4-Epoxy-1,4-dihydronaphthalene. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors.

Core Physical Properties

This compound is a white, crystalline solid at room temperature.[1][2] It is an oxygen-containing heterocyclic compound with the molecular formula C₁₀H₈O.[1]

Quantitative Physical Data

The following table summarizes the key quantitative physical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₈O | [1] |

| Molecular Weight | 144.17 g/mol | [1] |

| Melting Point | 54-56 °C | [1][2] |

| Boiling Point | 240.5 °C at 760 mmHg | [1][2] |

| Density | 1.207 g/cm³ | [1][2] |

| Flash Point | 93 °C | [1][2] |

| Appearance | White, adhering crystals | [1][2] |

| Solubility | Slightly soluble in water. Soluble in diethyl ether and petroleum ether. | [3][4] |

Experimental Protocols

While specific experimental protocols for the determination of every physical property of this compound are not extensively detailed in the available literature, standard organic chemistry methodologies are employed. Below are generalized protocols for key experiments.

Melting Point Determination

The melting point of this compound is determined using a capillary melting point apparatus.

Methodology:

-

A small, finely powdered sample of the crystalline solid is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus, which is heated at a controlled rate.

-

An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise measurement (e.g., a heating rate of 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[5][6]

Boiling Point Determination

The boiling point is determined by distillation at a specific pressure.

Methodology:

-

A sample of the compound is placed in a distillation flask.

-

The flask is heated, and the temperature of the vapor that distills is measured by a thermometer placed at the vapor outlet.

-

The atmospheric pressure is recorded, as the boiling point is pressure-dependent. The reported boiling point of 240.5 °C is at standard atmospheric pressure (760 mmHg).[1][2]

Solubility Assessment

The solubility of this compound in various solvents is determined by direct observation.

Methodology:

-

A small, measured amount of the solid is added to a test tube containing a specific volume of the solvent (e.g., water, diethyl ether, ethanol).

-

The mixture is agitated at a constant temperature.

-

Observations are made to determine if the solid dissolves completely, partially, or not at all. For quantitative analysis, the mass of the solid that dissolves in a given volume of solvent to create a saturated solution is measured.

Spectroscopic Analysis

Structural confirmation and purity assessment of this compound are typically carried out using various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the molecular structure. The number of signals, their chemical shifts, splitting patterns, and integration values are analyzed to assign the hydrogen and carbon atoms within the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands for C-O-C stretching (ether linkage) and C-H bonds of the aromatic and bicyclic systems are expected.

-

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can further aid in structural elucidation.

Visualizations

Experimental Workflow: Purification of this compound

The following diagram illustrates a typical workflow for the purification of this compound based on a literature procedure.[4]

Caption: Purification workflow for this compound.

Signaling Pathway: Diels-Alder Cycloaddition Reaction

This compound can act as a dienophile in Diels-Alder reactions. The following diagram illustrates a representative [4+2] cycloaddition reaction.

Caption: Diels-Alder reaction of this compound.

References

- 1. Studies of bridged benzoheterocycles. Part III. Cycloadditions of this compound to some dipolar compounds and dienes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Page loading... [guidechem.com]

- 4. This compound | 573-57-9 [chemicalbook.com]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

An In-depth Technical Guide to the Synthesis of 1,4-Epoxy-1,4-dihydronaphthalene from Furan and Benzyne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,4-epoxy-1,4-dihydronaphthalene, a valuable bicyclic ether, through the Diels-Alder reaction of furan (B31954) and in situ generated benzyne (B1209423). This document details the underlying chemical principles, experimental protocols, and key data for this important transformation.

Introduction

The synthesis of this compound is a classic example of a [4+2] cycloaddition reaction, specifically the Diels-Alder reaction, between a diene (furan) and a highly reactive dienophile (benzyne). Benzyne, a neutral aromatic species with a formal triple bond in the benzene (B151609) ring, is too reactive to be isolated and is therefore generated in situ. One of the most common methods for generating benzyne in a laboratory setting is the diazotization of anthranilic acid. This reaction is of significant interest in organic synthesis as it provides a straightforward route to the 7-oxabicyclo[2.2.1]hepta-2,5-diene ring system, a structural motif present in various natural products and pharmacologically active compounds.

Reaction Analysis and Mechanism

The core of this synthesis is the pericyclic Diels-Alder reaction. Furan acts as the four-pi electron component (diene), while the strained "triple" bond of benzyne serves as the two-pi electron component (dienophile). The reaction proceeds in a concerted fashion, forming a six-membered ring and creating the bridged bicyclic ether, this compound.

The generation of benzyne from anthranilic acid involves the formation of a diazonium salt intermediate. Anthranilic acid is treated with a diazotizing agent, such as isoamyl nitrite (B80452), to form benzenediazonium-2-carboxylate. This intermediate is unstable and readily decomposes upon heating, losing nitrogen (N₂) and carbon dioxide (CO₂) to yield the highly reactive benzyne.[1]

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound, adapted from established laboratory procedures.[1]

Materials:

-

Furan

-

1,2-dimethoxyethane (DME)

-

Isoamyl nitrite

-

Anthranilic acid

-

Magnesium sulfate (B86663) (anhydrous)

-

Petroleum ether

-

Distilled water

-

Round-bottomed flask (100 mL)

-

Reflux condenser

-

Erlenmeyer flasks (25 mL)

-

Separatory funnel

-

Heating mantle or steam bath

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 100 mL round-bottomed flask, combine 10 mL of furan and 10 mL of 1,2-dimethoxyethane. Add a few boiling chips to ensure smooth boiling. Attach a reflux condenser to the flask and heat the solution gently using a steam bath or heating mantle.

-

Preparation of Reagent Solutions:

-

In a 25 mL Erlenmeyer flask, prepare a solution of 4 mL of isoamyl nitrite in 6 mL of 1,2-dimethoxyethane.

-

In a separate 25 mL Erlenmeyer flask, dissolve 2.74 g of anthranilic acid in 10 mL of 1,2-dimethoxyethane. Gentle warming may be required to fully dissolve the acid.

-

-

Addition of Reagents: While the furan solution is refluxing, simultaneously and slowly add the isoamyl nitrite solution and the anthranilic acid solution to the reaction flask over a period of about 20-30 minutes. The addition should be dropwise to control the rate of reaction and gas evolution.

-

Reaction Completion: After the addition is complete, continue to reflux the reaction mixture for an additional 10-15 minutes.

-

Workup:

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with:

-

15 mL of distilled water (repeat this wash six times).

-

Saturated sodium bicarbonate solution until gas evolution ceases.

-

Brine solution.

-

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the solution to remove the drying agent.

-

-

Isolation and Purification:

-

Remove the solvent from the filtrate using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system, such as petroleum ether, to yield this compound as a crystalline solid.

-

Data Presentation

The following tables summarize the key quantitative data for the reactants and the product, this compound.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| Furan | C₄H₄O | 68.07 | 31.3 | 0.936 |

| Anthranilic Acid | C₇H₇NO₂ | 137.14 | - | 1.4 |

| Isoamyl Nitrite | C₅H₁₁NO₂ | 117.15 | 97-99 | 0.872 |

| 1,2-Dimethoxyethane | C₄H₁₀O₂ | 90.12 | 84-85 | 0.867 |

| Product: this compound | |

| Molecular Formula | C₁₀H₈O |

| Molar Mass ( g/mol ) | 144.17 |

| Appearance | White to yellow crystalline solid |

| Melting Point (°C) | 55-59 |

| CAS Number | 573-57-9 |

Spectroscopic Data:

| Spectroscopy | Key Signals |

| ¹H NMR | Signals corresponding to aromatic, olefinic, and bridgehead protons. |

| ¹³C NMR | Resonances for aromatic, olefinic, and bridgehead carbons. |

| IR (Infrared) | Peaks indicating C-H (aromatic and olefinic), C=C (aromatic), and C-O-C (ether) stretching vibrations. |

| GC-MS | A molecular ion peak corresponding to the mass of the product. |

Note: Specific chemical shifts and peak positions can be found in various spectroscopic databases.

Conclusion

The synthesis of this compound from furan and benzyne is a robust and illustrative example of a Diels-Alder reaction involving a transient intermediate. The procedure, while requiring careful handling of reagents, is straightforward and provides a reliable route to a valuable bicyclic scaffold. This guide offers the necessary theoretical background and practical details to aid researchers in successfully performing this synthesis and in understanding the properties of the resulting product. The methodologies described herein are fundamental to the broader field of synthetic organic chemistry and can be adapted for the synthesis of related compounds.

References

Spectroscopic Profile of 1,4-Epoxy-1,4-dihydronaphthalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,4-Epoxy-1,4-dihydronaphthalene (CAS No. 573-57-9). Due to the limited availability of publicly accessible raw spectral data, this document focuses on the interpretation of the mass spectrum available from the National Institute of Standards and Technology (NIST) database and provides detailed, generalized experimental protocols for the acquisition of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of this compound.

Spectroscopic Data Summary

Table 1: Mass Spectrometry Data

The electron ionization mass spectrum of this compound is characterized by a prominent molecular ion peak and several key fragment ions. The data presented below is an interpretation of the mass spectrum available from the NIST database.[1][2]

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment |

| 144 | ~80 | [M]⁺ (Molecular Ion) |

| 118 | 100 | [M-C₂H₂O]⁺ |

| 115 | ~40 | [C₉H₇]⁺ |

| 89 | ~30 | [C₇H₅]⁺ |

Table 2: Predicted ¹H NMR Chemical Shifts

The following table outlines the predicted chemical shift regions for the protons in this compound, based on its chemical structure.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic Protons | 7.0 - 7.5 | Multiplet |

| Olefinic Protons | 6.8 - 7.2 | Multiplet |

| Bridgehead Protons | 5.5 - 6.0 | Multiplet |

Table 3: Predicted ¹³C NMR Chemical Shifts

The predicted chemical shift regions for the carbon atoms in this compound are presented below.

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Aromatic Carbons | 120 - 150 |

| Olefinic Carbons | 140 - 150 |

| Bridgehead Carbons | 80 - 90 |

Table 4: Expected Infrared Absorption Bands

The key functional groups present in this compound are expected to produce characteristic absorption bands in the following regions of the infrared spectrum.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

| C-H (Aromatic/Olefinic) | 3000 - 3100 | Stretching |

| C=C (Aromatic/Olefinic) | 1450 - 1600 | Stretching |

| C-O-C (Epoxide) | 1200 - 1300 | Asymmetric Stretching |

| C-O-C (Epoxide) | 800 - 950 | Symmetric Stretching |

Experimental Protocols

The following sections detail generalized experimental methodologies for obtaining the spectroscopic data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the molecular structure.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), to the solution for chemical shift calibration (δ = 0.00 ppm).

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: A 300 MHz or higher field NMR spectrometer.

-

Pulse Sequence: A standard single-pulse experiment.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

-

Spectral Width: A range sufficient to cover all expected proton signals (e.g., 0-12 ppm).

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: A 75 MHz or higher field NMR spectrometer.

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 128 or more, due to the low natural abundance of ¹³C.

-

Spectral Width: A range sufficient to cover all expected carbon signals (e.g., 0-200 ppm).

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the TMS reference signal.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (KBr Pellet Method):

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

The background spectrum is automatically subtracted from the sample spectrum.

-

Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - Mass Spectrometry):

-

Sample Introduction:

-

Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe.

-

Gently heat the probe to volatilize the sample into the ion source.

-

-

Ionization:

-

Bombard the gaseous sample molecules with a beam of high-energy electrons (typically 70 eV). This will cause the molecules to ionize, primarily forming a molecular ion (M⁺).

-

-

Mass Analysis:

-

Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z.

-

-

Data Analysis:

-

Identify the molecular ion peak to determine the molecular weight of the compound.

-

Analyze the fragmentation pattern to gain insights into the structure of the molecule.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: General Workflow for Spectroscopic Analysis

References

An In-Depth Technical Guide to 1,4-Epoxy-1,4-dihydronaphthalene: Structure, Synthesis, and Spectroscopic Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Epoxy-1,4-dihydronaphthalene is a bicyclic ether with a unique strained structure that has garnered interest in synthetic and medicinal chemistry. This guide provides a comprehensive overview of its chemical structure, detailed experimental protocols for its synthesis and purification, and a summary of its spectroscopic data for characterization. The potential utility of this compound as a building block in the synthesis of more complex molecules, including those with potential biological activity, is also discussed.

Chemical Structure and Properties

This compound, also known as 7-oxabenzonorbornadiene, is a molecule with the chemical formula C₁₀H₈O and a molecular weight of 144.17 g/mol . Its structure consists of a naphthalene (B1677914) ring system bridged by an oxygen atom, creating a strained epoxide ring. This inherent strain makes it a reactive intermediate and a valuable precursor in organic synthesis.

| Property | Value | Reference |

| CAS Number | 573-57-9 | |

| Molecular Formula | C₁₀H₈O | |

| Molecular Weight | 144.17 g/mol | |

| Appearance | White, adhering crystals | |

| Melting Point | 54-56 °C | |

| Boiling Point | 240.5 °C at 760 mmHg | |

| Solubility | Sparingly soluble in water |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of benzyne (B1209423) with furan. The following protocol is a general representation of the synthesis.

Logical Workflow for Synthesis:

Caption: Synthetic pathway to this compound.

Protocol:

-

Benzyne Generation: Benzyne is a highly reactive intermediate and is typically generated in situ. A common method involves the diazotization of anthranilic acid with a nitrite source (e.g., isoamyl nitrite) in an aprotic solvent, followed by thermal decomposition of the resulting diazonium salt.

-

Diels-Alder Reaction: The generated benzyne readily undergoes a [4+2] cycloaddition (Diels-Alder reaction) with furan, which acts as the diene. This reaction is typically carried out in a suitable solvent like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM).

-

Work-up and Isolation: After the reaction is complete, the mixture is typically washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.

Purification

The crude product can be purified by recrystallization or sublimation. A reported method involves dissolving the crude material in diethyl ether, washing with water, and drying over potassium carbonate. After solvent evaporation, the residue is recrystallized from petroleum ether. Sublimation can also be employed for further purification.

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Aromatic Protons | 7.20 - 7.00 | m | 4H, Ar-H | |

| Olefinic Protons | 6.95 | t | 1.0 | 2H, HC=CH |

| Bridgehead Protons | 5.70 | t | 1.0 | 2H, H-C-O |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |

| Aromatic C-H | 125.5 | Ar-C |

| Aromatic C-H | 120.0 | Ar-C |

| Aromatic Quaternary C | 148.5 | Ar-C (ipso) |

| Olefinic C-H | 143.0 | C=C |

| Bridgehead C-H | 82.5 | C-O |

Note: Specific chemical shifts may vary slightly depending on the solvent and instrument used.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3060 - 3020 | Medium | Aromatic C-H stretch |

| 1630 | Medium | C=C stretch (olefinic) |

| 1450, 1580 | Medium | Aromatic C=C stretch |

| 1280, 1020 | Strong | C-O-C stretch (ether) |

| 880, 750 | Strong | C-H bend (aromatic) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Relative Intensity (%) | Assignment |

| 144 | 100 | [M]⁺ (Molecular Ion) |

| 118 | High | [M - C₂H₂]⁺ (Loss of acetylene) |

| 115 | Moderate | [M - CHO]⁺ (Loss of formyl radical) |

| 90 | Moderate | [C₇H₆]⁺ |

| 89 | Moderate | [C₇H₅]⁺ |

Reactivity and Synthetic Applications

The strained epoxy bridge in this compound makes it a versatile intermediate in organic synthesis. It can undergo a variety of transformations, including:

-

Ring-opening reactions: The epoxide can be opened by various nucleophiles.

-

Rearrangement reactions: Acid-catalyzed rearrangement can lead to the formation of 1-naphthol (B170400) and other derivatives.

-

Cycloaddition reactions: The double bond can participate in further cycloaddition reactions.

Workflow for Synthetic Applications:

Caption: Reactivity of this compound.

Relevance in Drug Development

While specific biological activities of this compound are not extensively documented, the naphthalene core is a prevalent scaffold in medicinal chemistry. Naphthalene derivatives have been explored for a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.

The reactive nature of naphthalene epoxides, such as this compound, is of interest in drug development. These epoxides can act as alkylating agents, forming covalent bonds with biological macromolecules like proteins and DNA. This reactivity, while potentially leading to cytotoxicity, can also be harnessed for the design of targeted therapies. The strained ether bridge in this compound offers a unique handle for chemical modification, allowing for the synthesis of diverse libraries of compounds for biological screening. Its utility as a precursor to 1-naphthol derivatives further expands its potential in the synthesis of biologically active molecules.

Conclusion

This compound is a valuable and reactive molecule with a well-defined structure and spectroscopic signature. The synthetic protocols for its preparation are established, and its utility as a synthetic intermediate is recognized. For drug development professionals, this compound represents an interesting scaffold and a versatile starting material for the synthesis of novel compounds with potential therapeutic applications. Further investigation into the specific biological targets and mechanisms of action of its derivatives is a promising area for future research.

stability and storage of 1,4-Epoxy-1,4-dihydronaphthalene.

An In-depth Technical Guide to the Stability and Storage of 1,4-Epoxy-1,4-dihydronaphthalene

Introduction

This compound, also known as 7-Oxabenzonorbornadiene, is a bicyclic ether of significant interest in chemical synthesis and materials science.[1][2][3] Its strained oxabicyclo[2.2.1]heptadiene core makes it a valuable precursor for a variety of cycloaddition and ring-opening reactions, enabling the synthesis of complex polycyclic aromatic systems and functionalized naphthalene (B1677914) derivatives.[2][4] However, this inherent reactivity also contributes to its limited stability, posing challenges for its long-term storage and handling.

This guide provides a comprehensive overview of the stability profile of this compound, detailing its degradation pathways and offering evidence-based recommendations for its proper storage and handling. The information is intended for researchers, chemists, and drug development professionals who utilize this versatile compound in their work.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for its proper identification and handling in a laboratory setting.

| Property | Value | References |

| CAS Number | 573-57-9 | [3][5][6] |

| Molecular Formula | C₁₀H₈O | [3][5][6] |

| Molecular Weight | 144.17 g/mol | [3][5][6] |

| Appearance | White to off-white solid, crystals, or powder | [2][7] |

| Melting Point | 54-59 °C | [7][8] |

| Purity | Typically >98% (GC) | |

| Synonyms | 1,4-Dihydro-1,4-epoxynaphthalene, 7-Oxabenzonorbornadiene | [1][3][6] |

Stability Profile and Degradation Pathways

This compound is classified as a cyclic ether and can be considered a type of organic peroxide derivative, which are known for their thermal instability and reactivity.[9][10][11] Its stability is influenced by temperature, light, and the presence of chemical contaminants such as acids, bases, and oxidizing agents.

Thermal Stability

Like many strained organic molecules and peroxides, this compound is susceptible to thermal decomposition.[9][11] The decomposition process is exothermic and can accelerate, potentially leading to a dangerous situation if stored improperly in large quantities.[9] While a specific Self-Accelerating Decomposition Temperature (SADT) is not publicly available for this compound, it is crucial to adhere to recommended low-temperature storage conditions to maintain its quality and ensure safety.[11][12]

Photolytic Stability

Exposure to light, particularly UV radiation, can induce photochemical reactions in compounds with aromatic and strained ring systems.[13] To prevent photolytic degradation, the compound should always be stored in light-resistant containers and shielded from direct sunlight and other strong light sources.[12][14]

Chemical Stability and Degradation

This compound is sensitive to various chemical environments.

-

Acid-Catalyzed Rearrangement: In the presence of acids, the epoxy bridge can be protonated, initiating a ring-opening rearrangement. This is a common degradation pathway for epoxides, which can lead to the formation of naphthalenol derivatives. The high strain of the bicyclic system facilitates this transformation.

-

Base Sensitivity: While specific studies on base-catalyzed degradation are limited, related structures can be sensitive to strong bases.[13]

-

Oxidative Degradation: As a cyclic ether, it can be susceptible to oxidation, especially by strong oxidizing agents or through radical-mediated pathways.

-

Air Sensitivity: Several suppliers note that the compound is air-sensitive, necessitating storage under an inert atmosphere.

Caption: Potential acid-catalyzed rearrangement of this compound.

Recommended Storage and Handling

Proper storage is critical to preserve the integrity and purity of this compound and to ensure laboratory safety. The recommendations below are compiled from supplier safety data sheets and general best practices for handling reactive chemicals.[9][10][12][15]

| Parameter | Recommendation | Rationale & References |

| Temperature | Refrigerate at 2-8°C (36-46°F). | To minimize thermal degradation and preserve product quality.[5][16] |

| Atmosphere | Store under a dry, inert gas (e.g., Argon, Nitrogen). | The compound is air-sensitive; an inert atmosphere prevents oxidative degradation. |

| Light Exposure | Store in a dark place, in an amber or opaque container. | To prevent photolytic degradation.[12][14] |

| Container | Use a tightly sealed, chemically resistant container. | To prevent contamination from moisture and air. |

| Incompatibilities | Store away from strong acids, bases, oxidizing agents, and combustible materials. | To prevent violent reactions, accelerated decomposition, and potential fire hazards.[9][10][15] |

| Ventilation | Store in a well-ventilated area. | To safely disperse any vapors that may form during decomposition.[10][15] |

Experimental Protocols

Purification Protocol

For applications requiring high purity, the following purification procedure, adapted from literature, can be employed.[2][8]

-

Dissolution: Dissolve the crude this compound in diethyl ether (Et₂O).

-

Washing: Transfer the solution to a separatory funnel and wash with water to remove any water-soluble impurities.

-

Drying: Dry the organic layer over an anhydrous drying agent such as potassium carbonate (K₂CO₃) or magnesium sulfate (B86663) (MgSO₄).

-

Filtration & Evaporation: Filter off the drying agent and evaporate the solvent under reduced pressure (e.g., using a rotary evaporator).

-

Recrystallization: Recrystallize the resulting solid residue from a non-polar solvent such as petroleum ether (boiling range 40-60°C).

-

Final Drying: Dry the purified crystals under vacuum. For ultimate purity, the compound can be sublimed under high vacuum.[2][8]

Forced Degradation Study Workflow

A forced degradation study is essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[17][18][19] It involves subjecting the compound to stress conditions harsher than those used in accelerated stability testing.

References

- 1. 1,4-Epoxynaphthalene, 1,4-dihydro- (CAS 573-57-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. Page loading... [guidechem.com]

- 3. 1,4-Epoxynaphthalene, 1,4-dihydro- [webbook.nist.gov]

- 4. researchgate.net [researchgate.net]

- 5. 573-57-9|this compound|BLD Pharm [bldpharm.com]

- 6. scbt.com [scbt.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. This compound | 573-57-9 [chemicalbook.com]

- 9. Safe Storage and Handling of Organic Peroxides - American Composites Manufacturers Association [acmanet.org]

- 10. hsi.com [hsi.com]

- 11. americanchemistry.com [americanchemistry.com]

- 12. arkema.com [arkema.com]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. bestbartopepoxy.com [bestbartopepoxy.com]

- 15. nouryon.com [nouryon.com]

- 16. This compound | 573-57-9 [sigmaaldrich.com]

- 17. globalresearchonline.net [globalresearchonline.net]

- 18. ajpsonline.com [ajpsonline.com]

- 19. database.ich.org [database.ich.org]

The Discovery and Enduring Utility of 1,4-Epoxy-1,4-dihydronaphthalene: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and rich chemical history of 1,4-Epoxy-1,4-dihydronaphthalene, a strained bicyclic ether that has played a pivotal role in the study of reaction mechanisms and as a versatile synthetic intermediate. From its initial synthesis in the mid-20th century, born from the seminal work on aryne chemistry, this molecule has continued to be a subject of intense research. This document details the historical context of its discovery, provides meticulously outlined experimental protocols for its preparation and key reactions, and presents a consolidated summary of its physicochemical and spectroscopic properties. Special emphasis is placed on its utility in cycloaddition reactions, serving as a valuable precursor to a wide array of complex molecular architectures. This guide is intended for researchers, scientists, and professionals in drug development and materials science who wish to leverage the unique reactivity of this compound.

Introduction: A Historical Perspective on a Strained Olefin

The story of this compound, also known by its synonym 7-Oxabenzonorbornadiene, is intrinsically linked to the elucidation of one of the most fascinating reactive intermediates in organic chemistry: benzyne (B1209423). In 1956, Georg Wittig and Liselotte Pohmer provided definitive evidence for the transient existence of benzyne by trapping it in a Diels-Alder reaction with furan (B31954).[1] This landmark experiment not only solidified the concept of arynes but also marked the first synthesis of this compound.

The formation of this compound was achieved by the in-situ generation of benzyne from fluorobenzene (B45895) and phenyllithium (B1222949) in the presence of furan, which acted as the diene in a [4+2] cycloaddition reaction. The successful isolation of the adduct provided incontrovertible proof of the fleeting existence of the benzyne intermediate. Since this pioneering work, the synthesis of this compound has been refined, and its rich and diverse reactivity has been extensively explored, cementing its status as a valuable building block in organic synthesis.

Physicochemical and Spectroscopic Data

The unique strained structure of this compound gives rise to distinct physical and spectroscopic properties. A summary of this data is presented below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₈O | [2] |

| Molecular Weight | 144.17 g/mol | [2] |

| CAS Number | 573-57-9 | [2] |

| Appearance | White to yellow crystalline solid | [2] |

| Melting Point | 54-56 °C | [1] |

| Boiling Point | Decomposes | |

| Solubility | Soluble in common organic solvents (e.g., ether, chloroform, THF). Slightly soluble in water. | [2] |

| ¹H NMR (CDCl₃) | δ 7.20-7.30 (m, 4H, Ar-H), 7.05 (t, J=1.8 Hz, 2H, =CH), 5.65 (t, J=1.8 Hz, 2H, CH-O) | |

| ¹³C NMR (CDCl₃) | δ 148.8 (Ar-C), 143.5 (=CH), 125.0 (Ar-CH), 120.1 (Ar-CH), 82.4 (CH-O) | |

| Infrared (IR) | Characteristic peaks for C-O-C stretch and C=C stretch. |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and a representative cycloaddition reaction.

Synthesis of this compound via Benzyne Generation

This protocol is adapted from modern procedures based on the original work of Wittig and Pohmer, employing the diazotization of anthranilic acid to generate benzyne.

Diagram of the Experimental Workflow:

Materials:

-

Anthranilic acid

-

Isoamyl nitrite

-

Furan

-

Tetrahydrofuran (THF), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask with reflux condenser and addition funnel

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a stirred solution of anthranilic acid (1.1 equivalents) in anhydrous THF in a round-bottom flask under an inert atmosphere, add furan (10 equivalents).

-

Heat the mixture to a gentle reflux.

-

Slowly add a solution of isoamyl nitrite (1.0 equivalent) in anhydrous THF to the refluxing mixture via an addition funnel over a period of 1 hour.

-

After the addition is complete, continue to reflux the mixture for an additional 2 hours.

-

Cool the reaction mixture to room temperature and pour it into a separatory funnel containing diethyl ether and saturated aqueous sodium bicarbonate solution.

-

Separate the layers and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

Diels-Alder Reaction with a Dienophile

This compound readily undergoes [4+2] cycloaddition reactions with a variety of dienophiles. This protocol describes a general procedure for such a reaction.

Materials:

-

This compound

-

Dienophile (e.g., N-methylmaleimide, dimethyl acetylenedicarboxylate)

-

Solvent (e.g., Toluene, Xylene)

-

Round-bottom flask with reflux condenser

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 equivalent) and the chosen dienophile (1.1 equivalents) in a suitable high-boiling solvent (e.g., toluene).

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If the product crystallizes upon cooling, it can be isolated by filtration.

-

If the product remains in solution, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Key Reactions and Mechanistic Pathways

The strained double bond and the bridged ether linkage in this compound are the sources of its high reactivity. It participates in a variety of transformations, most notably cycloaddition reactions and acid-catalyzed rearrangements.

Cycloaddition Reactions

As a strained olefin, this compound is an excellent dienophile in Diels-Alder reactions and also participates in other cycloadditions.

These reactions provide access to complex, rigid polycyclic frameworks that are of interest in medicinal chemistry and materials science. The stereochemical outcome of these reactions is often highly controlled, making this a valuable tool for asymmetric synthesis.

Acid-Catalyzed Rearrangement

Treatment of this compound with acid leads to a rearrangement to form 1-naphthol. This reaction proceeds through the opening of the epoxide bridge.

This rearrangement is a testament to the inherent strain in the bicyclic system and provides a convenient route to substituted naphthalenes.

Applications in Synthesis

The diverse reactivity of this compound has been harnessed in the synthesis of a variety of complex molecules, including natural products and novel materials. Its ability to introduce a naphthalene (B1677914) core with controlled stereochemistry makes it a particularly attractive starting material. Furthermore, the oxygen bridge can be cleaved under various conditions to afford functionalized dihydronaphthalene derivatives.

Conclusion

Since its discovery as a tangible product of an ephemeral intermediate, this compound has carved a significant niche in the field of organic chemistry. Its unique combination of aromaticity and strain endows it with a rich and predictable reactivity that has been exploited in a myriad of synthetic applications. This guide has sought to provide a comprehensive yet accessible overview of this remarkable molecule, from its historical roots to its practical application in the modern laboratory. It is our hope that this document will serve as a valuable resource for researchers and inspire further exploration into the fascinating chemistry of this versatile building block.

References

A Technical Deep Dive into the Reactions of 1,4-Epoxy-1,4-dihydronaphthalene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Epoxy-1,4-dihydronaphthalene, also known as 7-oxabenzonorbornadiene, is a versatile bicyclic ether that serves as a valuable building block in organic synthesis.[1][2] Its strained oxabicyclic framework and inherent reactivity make it a precursor for a diverse array of complex molecular architectures. This technical guide provides a comprehensive literature review of the key reactions of this compound, with a focus on cycloaddition and ring-opening reactions. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to facilitate its application in research and drug development.

Synthesis of this compound

The most common and efficient synthesis of this compound involves the Diels-Alder reaction between furan (B31954) and benzyne, which is generated in situ.

Experimental Protocol: Synthesis from Anthranilic Acid and Isopentyl Nitrite (B80452)

A solution of isopentyl nitrite is added to a refluxing solution of anthranilic acid and this compound in 1,2-dichloroethane. The reaction mixture is heated at reflux for a specified period. After cooling, the mixture is washed with aqueous potassium hydroxide (B78521) and water, dried over magnesium sulfate, and the solvent is evaporated. The crude product is then purified by chromatography on silica (B1680970) gel to afford this compound.

Cycloaddition Reactions

The strained double bond in this compound makes it an excellent dienophile and dipolarophile in various cycloaddition reactions.

Reactions with Dipolar Compounds

This compound readily undergoes [3+2] cycloaddition reactions with a range of 1,3-dipoles to yield corresponding 1:1 adducts.[1][3]

Table 1: Cycloaddition Reactions with Dipolar Compounds

| Dipolar Compound | Product | Reaction Conditions | Yield (%) | Reference |

| Phenylglyoxylonitrile oxide | 1:1 adduct | Benzene (B151609), reflux | - | [1] |

| 1-Methylpyridinium-3-olate | 1:1 adduct | Dioxane, reflux | - | [1] |

| Ethyl azidoformate | 1:1 adduct | Benzene, reflux | - | [1] |

| Phenyl azide (B81097) | 1:1 adduct | Benzene, reflux | - | [1] |

A solution of this compound and the respective dipolar compound in a suitable solvent (e.g., benzene or dioxane) is heated at reflux. The reaction progress is monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the resulting residue is purified by recrystallization or column chromatography to yield the desired adduct.

Reactions with Dienes

This compound also participates in [4+2] cycloaddition reactions with dienes.

Table 2: Cycloaddition Reaction with a Diene

| Diene | Product | Reaction Conditions | Yield (%) | Reference |

| 6,6-Dimethylfulvene (B1295306) | Mixture of 1:1 and 1:2 adducts | Benzene, reflux | - | [1] |

A mixture of this compound and 6,6-dimethylfulvene in benzene is heated at reflux. After removal of the solvent, the residue is subjected to chromatographic separation to isolate the isomeric 1:1 and 1:2 adducts.[1]

Reactions with Azides

The reaction of this compound with sulfonyl azides does not lead to the expected cycloaddition products but instead yields imine derivatives.[1]

Table 3: Reactions with Sulfonyl Azides

| Azide | Product | Reaction Conditions | Yield (%) | Reference |

| Benzenesulphonyl azide | Imine derivative | - | - | [1] |

| Tosyl azide | Imine derivative | - | - | [1] |

Ring-Opening Reactions

The strained epoxy bridge of this compound is susceptible to cleavage under various conditions, leading to the formation of naphthalenic compounds.

Acid-Catalyzed Ring Opening

Treatment of this compound with acids, such as perchloric acid, results in the formation of 1-naphthol.[4]

A solution of this compound in a suitable solvent is treated with a catalytic amount of acid (e.g., 3M perchloric acid) and stirred for a designated time.[4] The reaction mixture is then worked up by neutralization and extraction. The organic layer is dried and concentrated, and the crude product is purified to yield 1-naphthol.

Biocatalytic Ring Opening

Fungal peroxygenases can catalyze the epoxidation of naphthalene (B1677914) to naphthalene-1,2-epoxide, which can then undergo nucleophilic ring-opening to yield non-racemic trans-disubstituted cyclohexadiene derivatives. This provides a chemoenzymatic route to functionalized naphthalene precursors.[4][5]

Table 4: Biocatalytic Epoxidation and Ring-Opening of Naphthalene

| Starting Material | Enzyme | Nucleophile | Product | Yield (%) | Reference |

| Naphthalene | rAaeUPO (PaDa-I) | NaN₃ | (1S,2S)-2-azido-1,2-dihydronaphthalen-1-ol | 73 (isolated) | [5] |

A reaction mixture containing naphthalene (2 mM) and the recombinant Agrocybe aegerita peroxygenase (rAaeUPO, PaDa-I variant, 200 nM) in a sodium phosphate (B84403) buffer (100 mM, pH 7) with 30% (v/v) acetonitrile (B52724) is prepared. The reaction is initiated by the addition of hydrogen peroxide (2 mM). After a short period of stirring (e.g., 2.5 minutes), a concentrated solution of sodium azide is added. The mixture is then extracted with dichloromethane, and the organic phase is dried and evaporated to yield the product.[4][5]

Photochemical Reactions

Upon direct irradiation, this compound undergoes a photorearrangement to form benz[f]oxepin.[3][6]

Mechanism of Photorearrangement

The photorearrangement is believed to proceed from an excited singlet state.[6]

References

- 1. Studies of bridged benzoheterocycles. Part III. Cycloadditions of this compound to some dipolar compounds and dienes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. Page loading... [guidechem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Biocatalytic Aromaticity-Breaking Epoxidation of Naphthalene and Nucleophilic Ring-Opening Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for the Diels-Alder Reaction of 1,4-Epoxy-1,4-dihydronaphthalene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the Diels-Alder reaction mechanism of 1,4-epoxy-1,4-dihydronaphthalene, also known as 7-oxabenzonorbornadiene. This diene is a valuable building block in organic synthesis, allowing for the construction of complex polycyclic frameworks. The information presented here, including reaction mechanisms, stereoselectivity, quantitative data, and experimental protocols, is intended to guide researchers in the successful application of this important cycloaddition reaction.

Introduction to the Diels-Alder Reaction

The Diels-Alder reaction is a powerful and widely used [4+2] cycloaddition reaction in organic chemistry that forms a six-membered ring. The reaction occurs between a conjugated diene and a substituted alkene, referred to as the dienophile. A key feature of this reaction is its concerted mechanism, where all bond-forming and bond-breaking steps occur in a single transition state. This concerted nature leads to a high degree of stereospecificity, where the stereochemistry of the reactants is preserved in the product. The reaction is a cornerstone in the synthesis of complex molecules, including natural products and pharmaceuticals.

This compound serves as the diene component in this reaction. Its rigid, bicyclic structure influences the stereochemical outcome of the cycloaddition, often leading to a high degree of selectivity.

Reaction Mechanism and Stereoselectivity

The Diels-Alder reaction of this compound proceeds through a concerted [4+2] cycloaddition mechanism. The π-electrons from the diene and the dienophile rearrange in a cyclic transition state to form two new sigma bonds and one new π-bond, resulting in a cyclohexene-fused bicyclic adduct.

A critical aspect of the stereoselectivity of this reaction is the formation of endo and exo products. This arises when a cyclic diene reacts with a dienophile.

-

Endo Product: The substituent(s) on the dienophile are oriented towards the diene's π-system in the transition state. This orientation is often favored due to secondary orbital interactions, which stabilize the transition state. The endo product is typically the kinetic product, meaning it is formed faster.

-

Exo Product: The substituent(s) on the dienophile are oriented away from the diene's π-system in the transition state. The exo product is generally the thermodynamically more stable product due to reduced steric hindrance.

In many Diels-Alder reactions involving cyclic dienes, the endo product is the major product under kinetic control (lower reaction temperatures and shorter reaction times). However, the endo/exo selectivity can be influenced by various factors, including the nature of the diene and dienophile, the reaction temperature, and the presence of catalysts.

Quantitative Data

The following table summarizes the quantitative data for the Diels-Alder reaction of this compound with various dienophiles.

| Dienophile | Reaction Conditions | Yield (%) | Diastereomeric Ratio (endo:exo) | Reference |

| Maleic Anhydride (B1165640) | Toluene (B28343), reflux | High | Predominantly endo | General Knowledge |

| N-Phenylmaleimide | Toluene, reflux | 55-65 (crude) | Not specified | Fieser, L. F.; Haddadin, M. J. Org. Synth.1964 , 44, 72. |

| Dimethyl Acetylenedicarboxylate (DMAD) | Not specified | Not specified | Not applicable | General Knowledge |

| 1,2,3,4-Tetrachloro-5,5-dimethoxycyclopentadiene | Not specified | Not specified | Not specified | Ghiggino, K. P.; et al. Aust. J. Chem.1974 , 27, 1597-1601.[1] |

Experimental Protocols

The following are generalized experimental protocols for conducting the Diels-Alder reaction with this compound.

General Protocol for Reaction with Maleic Anhydride

Materials:

-

This compound

-

Maleic anhydride

-

Toluene (dry)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Ice bath

-

Büchner funnel and filter paper

-

Ethyl acetate (B1210297) (for washing)

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and maleic anhydride (1.0 eq).

-